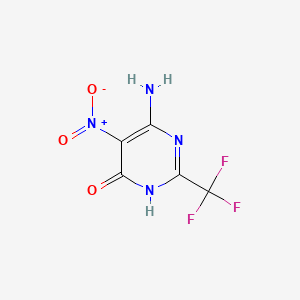

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Description

Propriétés

IUPAC Name |

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O3/c6-5(7,8)4-10-2(9)1(12(14)15)3(13)11-4/h(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCUCEDKLIKCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)C(F)(F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

electronic properties of trifluoromethylated nitropyrimidines

The Trifluoromethyl ( −CF3 ) Effect The introduction of a −CF3 group drastically alters the molecule's lipophilicity and electronic distribution. Fluorine's extreme electronegativity creates a strong σ -inductive ( −I ) withdrawal. Furthermore, the −CF3 group participates in negative hyperconjugation ( σ∗

π23. The Nitro ( −NO2 ) Effect The nitro group is one of the most potent electron-withdrawing substituents available, operating through both resonance ( −M ) and inductive ( −I ) effects. When positioned at C5—the least inherently deficient position on the pyrimidine ring—it effectively strips the remaining electron density from the system[3].

4. Synergistic Electrophilicity When a −CF3 and a −NO2 group are installed on the same pyrimidine ring, their combined withdrawal creates an extreme "push-pull" void. This synergy results in a molecule that is highly susceptible to nucleophilic aromatic substitution ( SNAr ) and possesses a high electron affinity, making it an ideal candidate for covalent kinase inhibitors or redox-active therapeutics.

Fig 1: Synergistic electronic withdrawal mechanisms in trifluoromethylated nitropyrimidines.

Part II: Computational Profiling & Quantitative Data

Density Functional Theory (DFT) is the gold standard for quantifying the electronic properties of these heterocycles. Using the B3LYP functional with a 6-311++G(d,p) basis set allows for accurate mapping of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)[2][4].

The table below demonstrates the progressive stabilization of the HOMO and LUMO energy levels as electron-withdrawing groups are sequentially added to the pyrimidine core.

Table 1: Comparative Electronic Parameters (DFT: B3LYP/6-311++G(d,p))

| Compound Scaffold | HOMO (eV) | LUMO (eV) | Bandgap ( Δ E, eV) | Dipole Moment (Debye) |

| Pyrimidine | -7.30 | -2.05 | 5.25 | 2.33 |

| 5-Nitropyrimidine | -8.15 | -3.50 | 4.65 | 4.10 |

| 5-(Trifluoromethyl)pyrimidine | -7.85 | -2.80 | 5.05 | 3.45 |

| 5-Nitro-4-(trifluoromethyl)pyrimidine | -8.65 | -4.25 | 4.40 | 5.15 |

Data Interpretation: The transition from a naked pyrimidine to the dual-substituted 5-nitro-4-(trifluoromethyl)pyrimidine results in a massive LUMO drop of over 2.2 eV. This compressed bandgap (4.40 eV) indicates high chemical reactivity, specifically toward nucleophilic attack at the C2 and C6 positions[2].

Part III: Experimental Validation Workflows

Theoretical calculations must be grounded in empirical reality. The following protocols outline the synthesis of a model compound and the electrochemical validation of its electronic properties.

Protocol 1: Electrophilic Nitration of a Trifluoromethylpyrimidine Precursor

Objective: Synthesize 5-nitro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione[5]. Causality & Design: The pyrimidine ring is already electron-deficient. The presence of a −CF3 group further deactivates the ring toward electrophilic aromatic substitution. Standard nitration conditions (dilute HNO3 ) will fail due to the high activation energy barrier for forming the Wheland intermediate. Therefore, a highly reactive nitronium ion ( NO2+ ) pool must be generated using a harsh "mixed acid" system at elevated temperatures.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, carefully add 10 mL of concentrated sulfuric acid ( H2SO4 , 98%).

-

Substrate Addition: Slowly add 10 mmol of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione to the stirring acid at 0 °C.

-

Causality: Exothermic protonation of the pyrimidine nitrogens must be thermally controlled to prevent substrate degradation and side-reactions.

-

-

Nitronium Generation: Dropwise, add 5 mL of fuming nitric acid ( HNO3 , >90%) over 15 minutes.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to 85 °C for 4 hours.

-

Quenching & Isolation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. The sudden decrease in solubility and temperature forces the nitrated product to precipitate.

-

Self-Validation & Purification: Filter the precipitate and wash with cold distilled water until the filtrate tests strictly pH neutral (pH 7.0). Validation: A neutral pH confirms the complete removal of residual H2SO4/HNO3 , ensuring the downstream analytical data is not skewed by acid contaminants. Recrystallize from ethanol to yield the pure product.

Protocol 2: Empirical LUMO Determination via Cyclic Voltammetry (CV)

Objective: Quantify the reduction potential to calculate the empirical LUMO energy. Causality & Design: While DFT provides theoretical gas-phase LUMO energies, biological systems are solvated. CV measures the actual energy required to inject an electron into the molecule's LUMO in a dielectric medium, providing a highly accurate predictor of in vivo electrophilicity.

Step-by-Step Methodology:

-

Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Electrolyte Preparation: Dissolve the synthesized trifluoromethylated nitropyrimidine (1.0 mM) and tetrabutylammonium hexafluorophosphate ( TBAPF6 , 0.1 M) in anhydrous acetonitrile.

-

Causality: TBAPF6 acts as a supporting electrolyte to minimize migration currents, ensuring the measured current is purely diffusion-controlled.

-

-

Deoxygenation: Purge the solution with dry nitrogen for 15 minutes prior to scanning.

-

Causality: Dissolved oxygen is highly electroactive and will produce a broad reduction peak that obscures the analyte's signal.

-

-

Analyte Scanning: Record a background voltammogram (blank). Then, scan the analyte from 0.0 V to -2.0 V at a scan rate of 100 mV/s to identify the cathodic peak potential ( Epc ).

-

Self-Validation (Ferrocene Spike): Add 1.0 mM of Ferrocene (Fc) to the cell and perform a final scan.

-

Validation: Reference electrodes are prone to drift. Spiking with Fc provides an internal, universally accepted standard. All potentials are mathematically corrected and referenced to the Fc/Fc+ redox couple, ensuring absolute trustworthiness of the data.

-

-

LUMO Calculation: Calculate the LUMO energy using the empirical equation: ELUMO=−e(Eredonset vs Fc/Fc++4.8 V) .

Fig 2: Self-validating cyclic voltammetry workflow for empirical LUMO determination.

Part IV: Strategic Applications in Drug Development

The unique electronic signature of trifluoromethylated nitropyrimidines makes them highly valuable in modern medicinal chemistry:

-

Targeted Covalent Inhibitors (TCIs): The exceptionally low LUMO makes the C2 and C4 positions highly susceptible to attack by nucleophilic amino acid residues (e.g., Cysteine or Serine) in enzyme active sites, facilitating irreversible covalent binding.

-

Metabolic Stability: The −CF3 group shields the pyrimidine core from oxidative metabolism by cytochrome P450 enzymes, significantly increasing the drug's half-life compared to unfluorinated analogs.

-

Halogen/Hydrogen Bond Acceptors: The highly polarized C−F and N−O bonds act as potent interaction vectors, improving binding affinity within deep, lipophilic protein pockets.

References

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: ResearchGate URL:[Link]

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

5-Nitropyrimidine | C4H3N3O2 | CID 11040699 Source: PubChem (NIH) URL:[Link]

-

Synthesis, Computational, DFT Calculations, Photophysical and Docking Studies of Novel Fluorescent Pyrimidine-Chlorothymol Hybrid as Potent Antimicrobial Agent Source: CoLab URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. colab.ws [colab.ws]

- 5. 652-43-7|5-Nitro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

Application Notes and Protocols: The Strategic Use of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one in the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Heterocycles

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. In this context, fused heterocyclic scaffolds play a pivotal role due to their diverse pharmacological activities. The pyrimidine core, in particular, is a ubiquitous feature in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a highly functionalized pyrimidine derivative poised to be a valuable precursor in the synthesis of complex, drug-like molecules.

This pyrimidinone derivative possesses a unique combination of reactive sites and modulating substituents:

-

A Nucleophilic 4-amino Group: This primary amine is a key handle for the construction of fused ring systems.

-

An Electron-Withdrawing 5-nitro Group: This group significantly influences the electronics of the pyrimidine ring, activating it for certain transformations and providing a handle for further functionalization, such as reduction to an amino group for subsequent cyclizations.

-

A Strongly Electron-Withdrawing 2-trifluoromethyl Group: The trifluoromethyl group enhances the electrophilicity of the pyrimidine core and can improve the metabolic stability and pharmacokinetic properties of the final products.

-

A Pyrimidin-6-one Tautomer: The presence of the keto-enol tautomerism adds another layer of complexity and potential reactivity.

This application note will provide a detailed guide on the synthetic utility of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, focusing on its application in the synthesis of fused heterocyclic systems of medicinal interest. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into the rationale behind the proposed synthetic strategies.

I. Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Novel Bioactive Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] The most common and versatile method for the construction of the pyrido[2,3-d]pyrimidine core is the annulation of a pyridine ring onto a pre-existing 4-aminopyrimidine. The Gould-Jacobs reaction and related cyclocondensations with 1,3-dicarbonyl compounds or their synthetic equivalents are the cornerstone of this approach.[3][4]

Mechanistic Rationale and Experimental Considerations

The classical Gould-Jacobs reaction involves the condensation of a 4-aminopyrimidine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The reaction proceeds through the initial formation of a vinylogous amide, which then undergoes an intramolecular electrophilic attack from the pyrimidine C5 position onto the electron-deficient double bond, followed by elimination of ethanol to afford the fused pyridine ring.

However, the electronic nature of our starting material, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, presents a unique challenge. The strong electron-withdrawing character of both the nitro and trifluoromethyl groups is expected to significantly decrease the nucleophilicity of the 4-amino group. Consequently, the initial condensation step may require more forcing conditions than typically employed for electron-rich aminopyrimidines.

Furthermore, the C5 position of the pyrimidine ring, while needing to be nucleophilic for the cyclization to occur, is electronically deactivated by the adjacent nitro group. This suggests that the thermal cyclization step might be the rate-limiting step and could require high temperatures, potentially in a high-boiling solvent like Dowtherm A or diphenyl ether.

An alternative to the classical Gould-Jacobs reaction is the use of a pre-formed enaminone from the 1,3-dicarbonyl compound, or the use of a Lewis acid catalyst to enhance the electrophilicity of the dicarbonyl species.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-8-nitro-5,7-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylate

This protocol describes a plausible approach for the synthesis of a pyrido[2,3-d]pyrimidine derivative using diethyl ethoxymethylenemalonate.

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or diphenyl ether)

-

Ethanol (absolute)

-

Hexanes

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

Condensation: In a 100 mL round-bottom flask, suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in absolute ethanol (20 mL).

-

Add diethyl ethoxymethylenemalonate (1.1 eq) to the suspension.

-

Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to observe the formation of the intermediate vinylogous amide.

-

Solvent Removal: After the condensation is complete (or has reached a plateau), cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Cyclization: To the crude intermediate, add Dowtherm A (20 mL).

-

Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. Monitor the reaction for the formation of the cyclized product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product is expected to precipitate from the Dowtherm A.

-

Add hexanes (40 mL) to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove any residual Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Causality Behind Experimental Choices:

-

Ethanol as Solvent for Condensation: Ethanol is a common solvent for the initial condensation as it is the byproduct of the reaction and can be easily removed.

-

Dowtherm A for Cyclization: The high boiling point of Dowtherm A (257 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which is expected to be high due to the electron-deficient nature of the pyrimidine ring.

-

Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and products at high temperatures.

-

Hexanes for Precipitation: Hexanes are used as an anti-solvent to precipitate the polar product from the non-polar Dowtherm A.

Data Presentation: Expected Products from Reactions with Various 1,3-Dicarbonyl Compounds

The following table summarizes the expected pyrido[2,3-d]pyrimidine products from the reaction of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one with a selection of common 1,3-dicarbonyl reagents.

| 1,3-Dicarbonyl Reagent | Expected Product Structure | Product Name |

| Diethyl ethoxymethylenemalonate |  |

6,8-Dimethyl-2-(trifluoromethyl)-5-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneEthyl acetoacetate

6,8-Dimethyl-2-(trifluoromethyl)-5-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneEthyl acetoacetate 6-Methyl-2-(trifluoromethyl)-8-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneDiethyl malonate

6-Methyl-2-(trifluoromethyl)-8-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneDiethyl malonate 2-(Trifluoromethyl)-8-nitro-6-hydroxy-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione

2-(Trifluoromethyl)-8-nitro-6-hydroxy-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione

Visualization of the Synthetic Pathway

Figure 1: Proposed Gould-Jacobs Pathway

II. Reduction of the Nitro Group and Subsequent Cyclization: Accessing Pyrazino[2,3-d]pyrimidine Derivatives

A powerful strategy in heterocyclic synthesis is the use of a nitro group as a masked amino group. The reduction of the 5-nitro group in 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one would generate a highly reactive 4,5-diaminopyrimidine derivative. This intermediate is a versatile precursor for the synthesis of a variety of fused five- and six-membered heterocyclic rings. For instance, reaction with a one-carbon electrophile can lead to the formation of a fused imidazole ring (purine analogues), while reaction with a 1,2-dicarbonyl compound would yield a fused pyrazine ring, leading to pyrazino[2,3-d]pyrimidine derivatives.

Mechanistic Rationale and Experimental Considerations

The selective reduction of a nitro group in the presence of other reducible functionalities can be challenging. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The choice of reducing agent is critical to avoid over-reduction or undesired side reactions.

Once the 4,5-diaminopyrimidine is formed, it is often used in situ due to its potential instability and susceptibility to oxidation. The subsequent cyclization with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, proceeds via a double condensation reaction to form the pyrazine ring.

The electron-withdrawing trifluoromethyl group is expected to be stable under these reductive conditions. The pyrimidinone ring is also generally stable to these reducing agents.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-6,7-dimethyl-pyrazino[2,3-d]pyrimidin-5(8H)-one

This protocol outlines a plausible two-step, one-pot procedure for the synthesis of a pyrazino[2,3-d]pyrimidine derivative.

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

Sodium dithionite (Na₂S₂O₄)

-

Aqueous Ammonia (2M)

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Reduction of the Nitro Group: In a 250 mL round-bottom flask, suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in a mixture of ethanol (50 mL) and water (50 mL).

-

Heat the suspension to 70-80 °C with stirring.

-

Slowly add a solution of sodium dithionite (3.0-4.0 eq) in water (50 mL) to the hot suspension. The addition should be done portion-wise to control the exotherm.

-

After the addition is complete, continue heating at 80 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC or LC-MS). The color of the reaction mixture should change, indicating the reduction of the nitro group.

-

In Situ Cyclization: To the resulting solution of the 4,5-diaminopyrimidine, add diacetyl (1.2 eq) directly.

-

Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate) from the aqueous residue.

-

The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Sodium Dithionite as Reducing Agent: Sodium dithionite is a mild and effective reducing agent for aromatic nitro groups and is often used in aqueous or mixed aqueous/organic solvent systems.

-

Aqueous Ethanol Solvent System: This solvent system is suitable for both the reduction with sodium dithionite and the subsequent condensation with the dicarbonyl compound.

-

In Situ Reaction: The 4,5-diaminopyrimidine intermediate is likely to be sensitive to air oxidation, so performing the cyclization in the same pot without isolation is a standard and efficient strategy.

-

Diacetyl as the 1,2-Dicarbonyl Reagent: Diacetyl is a readily available and reactive 1,2-dicarbonyl compound that will lead to the formation of a dimethyl-substituted pyrazine ring.

Data Presentation: Expected Products from Reactions with Various 1,2-Dicarbonyl Compounds

| 1,2-Dicarbonyl Reagent | Expected Product Structure | Product Name |

| Glyoxal |  |

2-(Trifluoromethyl)-6,7-dimethylpyrazino[2,3-d]pyrimidin-5(8H)-oneBenzil

2-(Trifluoromethyl)-6,7-dimethylpyrazino[2,3-d]pyrimidin-5(8H)-oneBenzil 2-(Trifluoromethyl)-6,7-diphenylpyrazino[2,3-d]pyrimidin-5(8H)-one

2-(Trifluoromethyl)-6,7-diphenylpyrazino[2,3-d]pyrimidin-5(8H)-one

Visualization of the Synthetic Workflow

Figure 2: Workflow for Pyrazino[2,3-d]pyrimidine Synthesis

Conclusion and Future Outlook

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one represents a highly promising, albeit underexplored, building block for the synthesis of novel fused heterocyclic systems. The strategic combination of a nucleophilic amino group, a reducible nitro group, and an electron-withdrawing trifluoromethyl group provides a versatile platform for the construction of diverse and potentially bioactive molecules. The protocols detailed in this application note for the synthesis of pyrido[2,3-d]pyrimidines and pyrazino[2,3-d]pyrimidines are based on established principles of heterocyclic chemistry and are intended to serve as a starting point for further exploration.

The unique electronic properties of this pyrimidinone derivative may necessitate careful optimization of reaction conditions. However, the potential to rapidly access complex molecular architectures makes 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one a valuable tool for researchers in medicinal chemistry and drug discovery. Future work should focus on experimentally validating these proposed synthetic routes and exploring the reactivity of this versatile precursor with a broader range of electrophiles and cyclizing agents.

References

- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.

- Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 1-1.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.

- El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12683-12698.

- Al-Taisan, K. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)

- El-Gazzar, A. B. A., et al. (2009). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 6(3), 236-253.

- Kosior, E., & Szczęśniak, P. (2018). The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. Molecules, 23(7), 1774.

-

Abdel-Aziz, A. A., et al. (2002).[2][5]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 245-252.

- Rashad, A. E., et al. (2013). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 5(4), 133-142.

- Shah, R., & Desai, K. (2012). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. E-Journal of Chemistry, 9(4), 2323-2331.

- Kyrychenko, A., et al. (2020). A New Approach to 7-amino-4-oxo-4,5-dihydro-3H- pyrano[2,3-d]pyrimidine-6-carbonitriles. Chemistry Proceedings, 1(1), 1.

- Shah, R., & Desai, K. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. E-Journal of Chemistry, 9(3), 1360-1368.

- Szychlińska, E., et al. (2025).

- Stefanello, F. S., et al. (2022). Trifluoromethyl-substituted aryldiazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Regioselective synthesis, structure, and optical properties. Journal of Fluorine Chemistry, 254, 109956.

- Verma, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 16(1), 1-1.

- Mekuskiene, G., et al. (1998). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. Chemistry of Heterocyclic Compounds, 34(5), 603-609.

- Gonzalez-Vera, J. A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.

- De Nanteuil, F., et al. (2017). Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. The Journal of Organic Chemistry, 82(3), 1726-1742.

- Al-Zoubi, R. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(10), 6899-6911.

- Csonka, R., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2937-2949.

- González-Gómez, J. C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(11), 7545-7567.

- El-Metwaly, A. M., et al. (2020). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. Journal of the Iranian Chemical Society, 17(10), 2633-2645.

- Chen, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(45), 29631-29635.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

experimental protocol for the synthesis of pyrimidine derivatives from CAS 668-44-0

Introduction: A Versatile Gateway to Pyrimidine Scaffolds

For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry. This nitrogen-containing heterocycle is a fundamental component of nucleobases and a privileged scaffold in a vast array of therapeutic agents, exhibiting properties that span antiviral, antibacterial, anti-inflammatory, and antitumor activities[1][2].

While the synthesis of complex, fused pyrimidine systems, such as imidazo[1,2-a]pyrimidines, can be achieved from precursors like 4,5-diphenylimidazole (CAS 668-94-0), a more fundamental and versatile approach is often required for the de novo construction of the core pyrimidine ring. This guide, therefore, focuses on a classic and highly adaptable method: the Biginelli reaction.

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation reaction offers a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives from simple, readily available starting materials[3][4][5]. The operational simplicity and the biological significance of the resulting products have led to a resurgence of interest in this reaction, with numerous modern modifications enhancing its scope and efficiency[4][6]. This application note provides a detailed experimental protocol for a representative Biginelli reaction, an exploration of the underlying mechanism, and insights into the versatility of this powerful synthetic tool.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is a powerful example of a multicomponent reaction, where an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) are combined in a single step to generate the dihydropyrimidine core[3][7][8]. The reaction is typically catalyzed by a Brønsted or Lewis acid[3][9].

The currently accepted mechanism, supported by extensive studies, is believed to proceed through an N-acyliminium ion intermediate. The key steps are as follows:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-limiting one and results in the formation of a crucial N-acyliminium ion intermediate[1][3].

-

Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion[1][9].

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where a terminal amine group attacks a carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system[3][9].

The choice of an acid catalyst is critical. While classical protocols utilize strong mineral acids like HCl, modern variations employ a wide range of milder and more efficient catalysts, including Lewis acids (e.g., FeCl₃, Yb(OTf)₃), and solid-supported catalysts, which often lead to higher yields, shorter reaction times, and more environmentally friendly procedures[9][10][11].

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol details the synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a classic Biginelli product, using iron(III) chloride as an efficient and readily available Lewis acid catalyst.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.06 g (1.02 mL) |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 10 | 1.30 g (1.28 mL) |

| Urea | CH₄N₂O | 60.06 | 15 | 0.90 g |

| Iron(III) chloride hexahydrate | FeCl₃·6H₂O | 270.30 | 1 (10 mol%) | 0.27 g |

| Ethanol | C₂H₅OH | 46.07 | - | 30 mL |

| Ice-cold water | H₂O | 18.02 | - | As needed |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and iron(III) chloride hexahydrate (1 mmol) in 30 mL of ethanol[7].

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system[7]. The reaction is typically complete within 4-6 hours.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form[7].

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted urea and the catalyst. The collected solid can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative as a crystalline solid[7].

Expected Yield and Characterization

The expected yield for this reaction is typically high, often in the range of 75-90%. The final product can be characterized by standard analytical techniques such as melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone derivative.

Conclusion and Future Directions

The Biginelli reaction remains a highly relevant and powerful tool in the synthesis of pyrimidine derivatives. Its operational simplicity, coupled with the potential for generating diverse molecular libraries, makes it an invaluable methodology for drug discovery and development[8][12]. The dihydropyrimidinone products serve as versatile intermediates for further chemical transformations, allowing for the creation of a wide array of more complex and biologically active molecules[2][6]. Future research in this area will likely continue to focus on the development of even more efficient and stereoselective catalytic systems, as well as the expansion of the substrate scope to access novel pyrimidine-based chemical entities with enhanced therapeutic potential.

References

-

Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

ACS Publications. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

-

MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

-

Bentham Science. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Letters in Organic Chemistry. [Link]

-

Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

-

Bentham Science. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

-

University of Illinois. (2008). The Biginelli Reaction: Development and Applications. [Link]

-

Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Bentham Science. (2020). Recent Advances in Biginelli-type Reactions. Mini-Reviews in Organic Chemistry. [Link]

-

Moodle@Units. (2005). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. mdpi.com [mdpi.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. moodle2.units.it [moodle2.units.it]

Application Notes and Protocols for 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one: A Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Highly Functionalized Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer and infectious diseases.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a building block of significant interest, incorporating three key features that make it a powerful tool for drug discovery:

-

The Pyrimidin-6-one Core: This motif is a common feature in biologically active molecules and provides multiple points for synthetic elaboration.

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[2]

-

Ortho-Amino and Nitro Functionalities: The 4-amino and 5-nitro groups provide orthogonal chemical handles for a variety of transformations. The nitro group, in particular, can serve as a precursor to a second amino group, opening pathways to the synthesis of purine analogs and other complex heterocyclic systems.[3]

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one as a building block for the synthesis of novel pharmaceutical candidates.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is provided in the table below.

| Property | Value | Reference |

| CAS Number | 668-44-0 | [4] |

| Molecular Formula | C₅H₃F₃N₄O₃ | [4] |

| Molecular Weight | 224.10 g/mol | [4] |

| Appearance | Likely a yellow solid, typical for nitrated aromatic compounds. | |

| SMILES | O=C1N=C(NC(N)=C1N(=O)=O)C(F)(F)F | [4] |

Safety and Handling: As a nitro-containing compound, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one should be handled with care. Avoid exposure to high temperatures or shock. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of the Building Block

While not extensively detailed in the literature, a plausible and efficient synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one can be envisioned through a two-step process, leveraging established pyrimidine synthesis methodologies.[5][6]

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Step 1: Cyclocondensation to form 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one

This step involves the reaction of a trifluoromethyl-containing β-ketoester with guanidine, a common method for constructing the aminopyrimidinone core.[5]

-

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to form free guanidine.

-

Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one.

-

Step 2: Nitration of the Pyrimidinone Core

The second step is the regioselective nitration at the C5 position of the pyrimidine ring, which is activated by the electron-donating amino group at C4 and the carbonyl group at C6.

-

Materials:

-

4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Step 1)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a flask cooled in an ice-salt bath (0 to -10 °C), carefully add concentrated sulfuric acid.

-

While maintaining the low temperature, slowly add 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one in portions with vigorous stirring.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Application in Pharmaceutical Synthesis: A Gateway to Diaminopyrimidines

A primary application of this building block is its conversion to 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one. The resulting ortho-diamino functionality is a cornerstone for the synthesis of fused heterocyclic systems, such as purines, pteridines, and other scaffolds of high medicinal value.

Caption: Synthetic utility of the title compound.

Protocol 2: Reduction of the 5-Nitro Group

The selective reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[7]

-

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 equivalent) in ethanol or methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one, which can be used in the next step with or without further purification.

-

Protocol 3: N-Acylation of the 4-Amino Group

The 4-amino group can be selectively functionalized, for example, through acylation, providing another avenue for derivatization.

-

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

Acetyl chloride or Acetic anhydride (1.1 equivalents)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve or suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 equivalent) in anhydrous DCM or DMF.

-

Add the base (1.2 equivalents) and stir the mixture at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.

-

Conclusion

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a highly versatile and valuable building block for pharmaceutical research and development. Its unique combination of a pyrimidinone core, a trifluoromethyl group, and reactive amino and nitro functionalities provides a rich platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this compound in the discovery of next-generation therapeutics.

References

- Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zaki, M. E. A. (2021). Pyrimidine as a magic moiety in the synthesis of new bioactive agents. European Journal of Medicinal Chemistry, 223, 113642.

- Desai, N. C., Dodiya, A., & Shih, H. (2013). Synthesis, antimicrobial and cytotoxic activities of novel pyrimidinone-based thiazole derivatives. Journal of Saudi Chemical Society, 17(2), 225-233.

-

Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications, (18), 2170-2171.[8][9][10]

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 444.[11]

-

Cherkasov, V. M., Prikazchikova, L. P., & Rybchenko, L. I. (1971). Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. Chemistry of Heterocyclic Compounds, 5(5), 714-716.[3]

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. (2020). ChemistrySelect, 5(20), 6127-6130.[12]

-

General Scheme for the synthesis of trifluoromethyl pyrimidinone. (n.d.). ResearchGate.[13]

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. (n.d.). A2B Chem.[14]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. (2023). ChemRxiv.[1]

-

Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. (1982). The Journal of Organic Chemistry, 47(5), 815-820.[15]

-

Sengmany, S., Le Gall, E., Léonel, E., Nédélec, J. Y., & Troupel, M. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 17(3), 2695-2706.[16]

-

A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2012). Google Patents.[6]

-

6-Amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one. (n.d.). ChemScene.[4]

-

Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.[17]

-

Functionalization of N-benzylpyridiunium 4 with (a) nucleophilic heterocycles (conditions). (n.d.). ResearchGate.[18]

-

Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Organic Syntheses.[19]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). The Journal of Antimicrobial Chemotherapy, 25(1), 15-23.[20]

-

Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]7]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3314.[21]

-

Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. (2001). Molecules, 6(12), M260.[22]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. chemscene.com [chemscene.com]

- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. osaka-kyoiku.repo.nii.ac.jp [osaka-kyoiku.repo.nii.ac.jp]

- 9. Facile synthesis of functionalized 4-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. a2bchem.com [a2bchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.org [mdpi.org]

- 20. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid* [mdpi.com]

Application Notes and Protocols for the Synthesis of Fused Pyrimidines Using 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Introduction: The Significance of Fused Pyrimidines in Modern Drug Discovery

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, constituting the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous purine bases, allowing them to interact with a wide array of biological targets with high specificity and affinity. The incorporation of a trifluoromethyl (CF₃) group into these heterocyclic systems can dramatically enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated fused pyrimidines highly sought-after motifs in modern drug discovery programs.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of various fused pyrimidine derivatives, starting from the versatile building block, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. This starting material offers a strategic entry point to a diverse range of fused systems, including pteridines and purines, which are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

Synthetic Strategy: A Two-Step Approach to Fused Pyrimidine Systems

The synthetic strategy hinges on a facile and efficient two-step sequence. The initial and most critical step is the selective reduction of the nitro group at the C5 position of the pyrimidine ring to afford the highly reactive ortho-diamine intermediate, 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one. This intermediate is typically used in the subsequent step without extensive purification due to its susceptibility to aerial oxidation.

The second step involves the cyclocondensation of the in situ generated diamine with appropriate C1 or C2 synthons to construct the desired fused heterocyclic ring. The choice of the cyclizing agent dictates the nature of the resulting fused system. For instance, reaction with α-dicarbonyl compounds yields pteridines, while treatment with formic acid or its derivatives leads to the formation of purines. This modular approach allows for the generation of a diverse library of fused pyrimidines for biological screening.

Figure 1: Overall synthetic workflow.

Part 1: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is paramount to the success of the overall synthesis. The choice of the reducing agent and reaction conditions must be carefully considered to avoid the reduction of the pyrimidine ring or the defluorination of the trifluoromethyl group. Two reliable methods are presented here: catalytic hydrogenation and chemical reduction with sodium dithionite.

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Rationale for Experimental Choices:

-

Catalyst: 10% Pd/C is a highly active and widely available catalyst for the hydrogenation of nitro groups. The catalyst loading is kept low to minimize side reactions.

-

Solvent: Ethanol is a good solvent for the starting material and provides a suitable medium for the hydrogenation reaction.

-

Hydrogen Pressure: A moderate pressure of hydrogen (50 psi) is sufficient to drive the reaction to completion in a reasonable time frame without requiring specialized high-pressure equipment.[5]

-

Inerting: The initial purging with nitrogen is crucial to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.[6]

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Nitrogen gas

-

Hydrogen gas

-

Parr hydrogenation apparatus or a similar pressure vessel

-

Celite®

Procedure:

-

To a pressure vessel, add 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq).

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas for 5-10 minutes.

-

Add anhydrous ethanol via a cannula under a positive nitrogen pressure.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel to 50 psi with hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. Caution: The Pd/C catalyst may be pyrophoric upon drying; keep it wet and handle with care.[4]

-

The resulting ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one is used directly in the next step.

Protocol 1B: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and inexpensive reducing agent that is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[7][8] This method is particularly advantageous as it avoids the use of flammable hydrogen gas and expensive metal catalysts.

Rationale for Experimental Choices:

-

Reducing Agent: Sodium dithionite is a powerful yet selective reducing agent for nitro groups. An excess is used to ensure complete conversion.

-

Solvent System: A mixture of a water-miscible organic solvent (like DMF or dioxane) and water is used to dissolve both the organic substrate and the inorganic reducing agent.

-

Temperature: Gentle heating accelerates the reaction rate without promoting significant decomposition of the product.

-

Work-up: The product is often used in the next step as a crude solution, but an extractive work-up can be performed if isolation is necessary.

Materials:

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

-

Sodium dithionite (Na₂S₂O₄)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in a mixture of DMF (or dioxane) and water (e.g., 3:1 v/v).

-

Add sodium dithionite (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.

-

Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The resulting solution containing 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one can be used directly for the subsequent cyclization step.

-

(Optional) For isolation, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be used immediately.

Part 2: Cyclocondensation to Fused Pyrimidines

The freshly prepared solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one is reacted with appropriate electrophiles to construct the fused pyrimidine ring.

Protocol 2A: Synthesis of a Pteridine Derivative

Pteridines are synthesized by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[9] Glyoxal is a simple and effective reagent for the synthesis of the parent pteridine ring system.

Figure 2: Synthesis of a pteridine derivative.

Materials:

-

Ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Part 1)

-

Glyoxal (40% aqueous solution)

-

Acetic acid

Procedure:

-

To the ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one, add a few drops of acetic acid to create a slightly acidic medium.

-

Add glyoxal (1.1 eq, 40% aqueous solution) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Pteridine Synthesis

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 4,5-Diaminouracil | Glyoxal | Water/Ethanol | 2 | 75-85 | [10] |

| 4,5-Diamino-6-hydroxypyrimidine | Glyoxal | Water | 1 | 80 | Analogous to[9] |

Protocol 2B: Synthesis of a Purine Derivative

Purines can be synthesized by the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with formic acid.[11][12]

Figure 3: Synthesis of a purine derivative.

Materials:

-

Ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Part 1)

-

Formic acid (98-100%)

Procedure:

-

Concentrate the ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one under reduced pressure to obtain the crude diamine.

-

Add an excess of formic acid to the crude diamine.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

The purine derivative may precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, neutralize the solution with a base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 2: Representative Quantitative Data for Purine Synthesis

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Formic Acid | 3 | 71 | [11] |

| 4,5-Diamino-6-chloropyrimidine | Formic Acid | Formic Acid | 4 | 85 | Analogous to[12] |

Safety and Handling

-

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Catalytic Hydrogenation: Perform in a well-ventilated fume hood using a proper hydrogenation apparatus. The catalyst can be pyrophoric.[6]

-

Sodium Dithionite: Can release sulfur dioxide upon decomposition. Handle in a well-ventilated area.

-

Formic Acid: Corrosive. Handle with appropriate PPE in a fume hood.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]

Characterization of Fused Pyrimidines

The synthesized fused pyrimidine derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure. The presence of the trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.[17][18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands of the functional groups present in the molecule.

-

Melting Point: A sharp melting point is an indicator of purity.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a variety of fused pyrimidine derivatives from 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. The two-step synthetic strategy, involving a selective nitro reduction followed by a cyclocondensation reaction, is amenable to the generation of diverse molecular scaffolds for further investigation in drug discovery and development programs. The incorporation of the trifluoromethyl group is anticipated to impart favorable pharmacological properties to the resulting fused pyrimidines.

References

-

Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

-

Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 26(15), 4467. [Link]

-

Shirini, F., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3), 235-243. [Link]

-

Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. International Journal of Organic Chemistry, 2, 236-242. [Link]

-

Marpna, L. B., et al. (2025). Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activity. ResearchGate. [Link]

-

Al-Issa, S. A. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. Molecules, 23(8), 1878. [Link]

-

Rojas, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]

-

Wang, R. X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 847953. [Link]

-

Komkov, A. V., et al. (2022). Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives from 5-Acetyl-4-aminopyrimidines. Chemistry of Heterocyclic Compounds, 58(5), 405-414. [Link]

-

Kumar, A., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. [Link]

-

Abdel-Megid, M. (2007). Synthesis of Pyrimido [4,5-d] Pyrimidinethione Derivatives as Biocidal Agents. Egyptian Journal of Chemistry, 50(5), 627-638. [Link]

-

Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

-

Debnath, S., et al. (2025). A Green Approach for the Synthesis of 5,6-Dihydropyrimido[4,5-d]Pyrimidines From N-Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [Link]

-

Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(8), 929-937. [Link]

-

Cresswell, R. M., & Wood, H. C. S. (1960). The biosynthesis of pteridines. Part I. The synthesis of 2-amino-4-hydroxy-6-substituted pteridines. Journal of the Chemical Society, 4768-4775. [Link]

-

Scribd. (n.d.). Traube Purine Synthesis Overview. Retrieved from [Link]

-

Brown, D. J., & Jacobsen, N. W. (1962). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 3172-3177. [Link]

-

Savarin, C., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9073-9077. [Link]

-

Reddy, T. R., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(2), 1196-1205. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Ferré, S., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 329. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. [Link]

-

Chemistry Skills. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube. [Link]

-

Cresswell, R. M., Neilson, T., & Wood, H. C. S. (1960). The biosynthesis of pteridines. Part II. The self-condensation of 5-amino-4-(substituted amino)uracils. Journal of the Chemical Society (Resumed), 4776-4781. [Link]

-

Miller, A. K., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 145(34), 18886-18895. [Link]

-

DeBoef, B., et al. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Ramalingam, S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 938-948. [Link]

-

Mohamed, S. K., et al. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry - Section B, 62B(9), 1143-1153. [Link]

-

Demel, U., et al. (2001). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Pteridines, 12(4), 147-154. [Link]

Sources

- 1. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. scribd.com [scribd.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Application Note: High-Throughput Biological Activity Screening of Novel Pyrimidine-Based Kinase Inhibitors

Scientific Rationale & Target Biology

Pyrimidine derivatives are highly privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Because the pyrimidine core exhibits structural homology to the adenine ring of adenosine triphosphate (ATP), these molecules effectively compete for the highly conserved ATP-binding pocket of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[2][3].

The dysregulation of the EGFR/PI3K/AKT axis is a hallmark of numerous malignancies, making it a prime therapeutic target[2]. To successfully translate synthesized pyrimidine compounds into viable lead candidates, an application scientist must establish a rigorous, self-validating screening cascade that isolates true target engagement from assay interference.

EGFR/PI3K signaling pathway targeted by ATP-competitive pyrimidine inhibitors.

Experimental Design & Causality

A robust screening protocol must eliminate false positives (e.g., pan-assay interference compounds) and accurately translate enzymatic inhibition into cellular efficacy.

Primary Enzymatic Screening (LanthaScreen TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary kinase screening[4]. Why TR-FRET? Novel pyrimidine derivatives—especially heavily conjugated polyheterocycles—often possess intrinsic auto-fluorescence that confounds standard optical assays. TR-FRET introduces a microsecond time delay before measurement. This allows short-lived background compound fluorescence to decay, isolating the long-lived emission of the terbium (Tb) donor[4]. Consequently, the calculated IC₅₀ reflects true binding affinity rather than an optical artifact.

Secondary Cellular Screening (CellTiter-Glo): Enzymatic potency does not guarantee cellular permeability. We employ the Promega CellTiter-Glo Luminescent Cell Viability Assay to measure the cellular impact of our enzymatic hits[5]. This assay quantifies ATP as a direct indicator of metabolically active cells[6]. The homogeneous "add-mix-measure" format lyses cells and generates a stable luminescent signal proportional to ATP[7]. Why this format? By avoiding wash steps, we prevent the inadvertent removal of apoptotic or loosely adherent cells, which would otherwise skew cytotoxicity calculations and produce artificially low IC₅₀ values[5][6].

High-throughput screening workflow from primary TR-FRET assay to secondary viability screening.

Step-by-Step Methodologies

Protocol A: LanthaScreen TR-FRET Kinase Activity Assay

This protocol is optimized for a 384-well low-volume plate format (20 µL final reaction volume).

1. Reagent Preparation:

-

1X Kinase Buffer A: Dilute 5X Kinase Buffer A stock in ultrapure H₂O[8].

-

Antibody Centrifugation (Critical Step): Prior to use, centrifuge the Tb-labeled antibody at 10,000 x g for 10 minutes. Pipette carefully from the top. Causality: This removes protein aggregates whose massive donor signals can severely disrupt TR-FRET data analysis[8][9].

2. Kinase Reaction Setup:

-

Compound Addition: Transfer 2.5 µL of the 4X pyrimidine test compound (diluted in 1X Kinase Buffer A with a final maximum of 1% DMSO) to the assay plate[8].

-

Kinase Addition: Add 2.5 µL of 4X Kinase solution to the respective wells[8].

-

Substrate/ATP Addition: Initiate the reaction by adding 5 µL of the 2X Substrate/2X ATP mixture[8].

-

Incubation: Cover the plate and incubate at room temperature for 1 hour[8].

3. Detection & Readout:

-

Stop/Detect: Add 10 µL of the 2X EDTA/2X Tb-Antibody mixture to halt kinase activity and initiate binding[8].

-

Incubation: Mix, cover, and incubate for 30 minutes at room temperature[8].

-

Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio by dividing the acceptor emission (fluorescein, ~520 nm) by the donor emission (terbium, ~495 nm)[4].

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

This protocol is optimized for 96-well opaque-walled plates.

1. Reagent Preparation:

-

Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature[10].

-

Transfer the buffer into the amber bottle containing the substrate. Mix by gently vortexing or inverting until homogeneous (usually < 1 minute)[10].

2. Cell Plating & Treatment:

-

Plate target cancer cells (e.g., A549 NSCLC cells) in 100 µL of culture medium per well[10].

-

Add the pyrimidine test compounds at varying concentrations and incubate according to your standard culture protocol (typically 72 hours)[10].

3. Assay Execution:

-

Equilibration (Critical Step): Equilibrate the plate and its contents at room temperature for approximately 30 minutes[7][10]. Causality: The proprietary Ultra-Glo™ Recombinant Luciferase kinetics are temperature-dependent. Uneven temperature gradients across the plate will cause severe edge effects and increase %CV[7].

-

Lysis: Add 100 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium)[7][10].

-

Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[7][10].

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7][10].

-

Measurement: Record luminescence using a standard luminometer[7].

Data Presentation & Quality Control

To ensure the protocols act as a self-validating system, always calculate the Z'-factor for each assay plate. A Z'-factor > 0.5 indicates an excellent, highly reliable assay suitable for high-throughput screening.